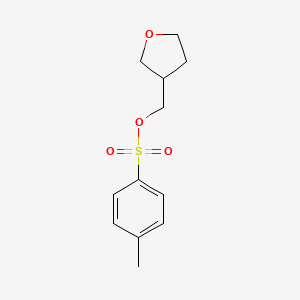

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester

Descripción general

Descripción

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester (TSFTE) is an ester of toluene-4-sulfonic acid and tetrahydrofuran-3-ylmethyl alcohol. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. TSFTE is widely used in the synthesis of organic compounds, as well as in the production of pharmaceuticals, dyes, and fragrances. It is also used in the production of polymers and in the manufacture of other chemicals.

Aplicaciones Científicas De Investigación

Control and Analysis in Pharmaceuticals

Toluene-4-sulfonic acid derivatives, particularly alkyl esters of alkyl and aryl sulfonic acids, are crucial in the pharmaceutical industry. They are employed as counter-ions in acid-addition salts and as catalysts in drug synthesis. Analytical methodologies for these compounds have evolved, focusing on the control of potential genotoxic impurities. This evolution encompasses the development from direct injection methods to more sophisticated techniques like liquid-liquid/solid-phase extraction and derivatization-based methods to ensure safety and efficacy in drug development (Elder, Teasdale, & Lipczynski, 2008).

Environmental Biodegradability

In environmental contexts, polyfluoroalkyl chemicals, which include derivatives of Toluene-4-sulfonic acid, are examined for their degradation pathways. Understanding the microbial degradation of these compounds is crucial for assessing their environmental fate and potential impacts. Research has focused on the biodegradability of such chemicals in various settings, providing insights into their persistence and transformation in the environment (Liu & Avendaño, 2013).

Catalytic Production from Biomass

Research has also explored catalytic routes for producing chemical compounds from biomass feedstocks, involving sulfonic acid derivatives. These studies aim to develop green and sustainable methods for synthesizing valuable chemical compounds, including polyphenolic esters, demonstrating the versatility and potential of Toluene-4-sulfonic acid derivatives in green chemistry applications (Faggiano, Ricciardi, & Proto, 2022).

Treatment of Acid Gases

In the field of energy and environmental engineering, derivatives of Toluene-4-sulfonic acid are implicated in the treatment and recovery processes of acid gases. These studies focus on advanced process designs and the application of sulfur chemistry to improve the efficiency of sulfur recovery from acid gases, highlighting the role of sulfonic acid derivatives in mitigating environmental impacts associated with the energy sector (Gupta, Ibrahim, & Shoaibi, 2016).

Propiedades

IUPAC Name |

oxolan-3-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-9-11-6-7-15-8-11/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBVZUYOFJWGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester | |

CAS RN |

15833-63-3 | |

| Record name | 3-Furanmethanol, tetrahydro-, 3-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15833-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)